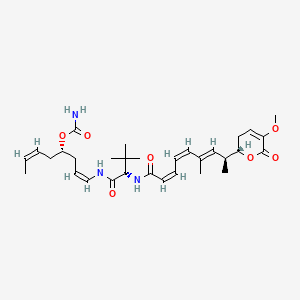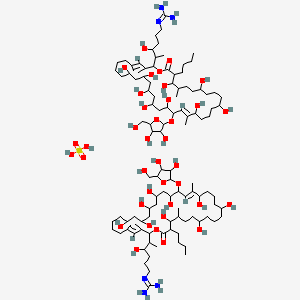
Ebrimycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Primycin has strong antituberculotic characteristics, belongs to the group of Sakaguchi-positive antibiotics.
Wissenschaftliche Forschungsanwendungen
Treatment of Burns
Ebrimycin gel has been utilized for the local treatment of burns. A study conducted on 50 patients, both hospitalized and outpatients, demonstrated the successful use of Ebrimycin gel for treating superficial facial burns and small burns infected by Gram-positive bacteria using the exposure and occlusive dressing methods (Papp, Ménesi, & Szalai, 1990).
Antibiotic Properties
Several studies have focused on the antibacterial properties of various natural products and antibiotics. For instance, research on Cladanthus arabicus and Bubonium imbricatum essential oils showed potent activity against Enterobacteriaceae isolates. These findings indicate the relevance of exploring natural bioactive components for potential synergistic effects with conventional antibiotics like Ebrimycin (Aghraz et al., 2018).
Nonmedical Applications
Research has explored nonmedical applications of antibiotics like imbricin, a similar compound to Ebrimycin. These include antifungal, insecticidal, and phytoregulatory activities, suggesting potential uses in plant protection and agriculture (Boikova, Novikova, Yakovleva, Kolodyaznaya, & Belakhov, 2018).
Endophytic Bacteria as a Source of Novel Antibiotics
Endophytic bacteria, which are found in various plant species, produce natural therapeutic compounds with potential applications in the pharmaceutical industry. These include antibiotics like Ebrimycin, which have been shown to have antibacterial, antimycotic, and antiplasmodial properties (Christina, Christapher, & Bhore, 2013).
Eigenschaften
CAS-Nummer |
30003-49-7 |
|---|---|
Produktname |
Ebrimycin |
Molekularformel |
C110H208N6O38S |
Molekulargewicht |
2254.938 |
IUPAC-Name |
Guanidine, (5-(19-(alpha-D-arabinofuranosyloxy)-35-butyl-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,23-tetramethyl-36-oxooxacyclohexatriaconta-4,20-dien-2-yl)-4-hydroxyhexyl)-, sulfate (2:1) salt |
InChI |
InChI=1S/2C55H103N3O17.H2O4S/c2*1-7-8-19-43-45(67)20-12-18-37(60)16-11-17-38(61)23-22-33(3)49(69)34(4)26-47(73-54-51(71)50(70)48(31-59)74-54)46(68)30-42(65)29-41(64)28-40(63)27-39(62)15-10-9-14-32(2)25-35(5)52(75-53(43)72)36(6)44(66)21-13-24-58-55(56)57;1-5(2,3)4/h2*25-26,33,35-52,54,59-71H,7-24,27-31H2,1-6H3,(H4,56,57,58);(H2,1,2,3,4)/b2*32-25-,34-26+;/t2*33?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48-,49?,50-,51+,52?,54+;/m11./s1 |
InChI-Schlüssel |
DBULPBHLGBAFFN-XRGRGHKRSA-N |
SMILES |
NC(NCCCC(O)C(C(C(C)/C=C(C)\CCCCC(O)CC(O)CC(O)CC(O)CC(O)C(O[C@@H]1[C@H]([C@@H]([C@@H](CO)O1)O)O)/C=C(C)/C(O)C(C)CCC(O)CCCC(O)CCCC(O)C2CCCC)OC2=O)C)=N.NC(NCCCC(O)C(C(C(C)/C=C(C)\CCCCC(O)CC(O)CC(O)CC(O)CC(O)C(O[C@@H]3[C@H]([C@@H]([C@@H](CO)O3)O)O)/C=C(C)/C(O)C(C)CCC(O)CCCC(O)CCCC(O)C4CCCC)OC4=O)C)=N.O=S(O)(O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Primycin; Debrycin sulfate; Ebrimycin; Primycin A(sub 1) sulfate; Primycin A1 sulfate. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




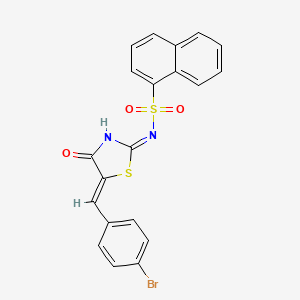
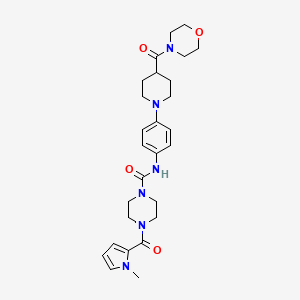
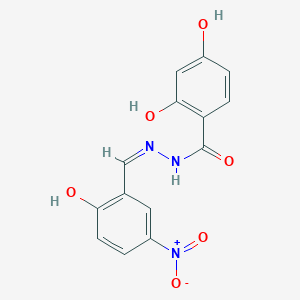
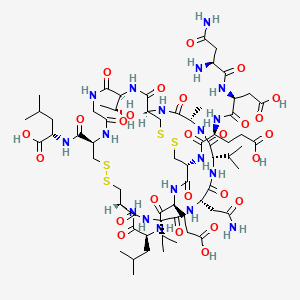
![(S)-4-(6-(3,5-dimethylisoxazol-4-yl)-1-(1-(pyridin-2-yl)ethyl)-1H-pyrrolo[3,2-b]pyridin-3-yl)benzoic acid](/img/structure/B610136.png)
![6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B610137.png)
![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)
